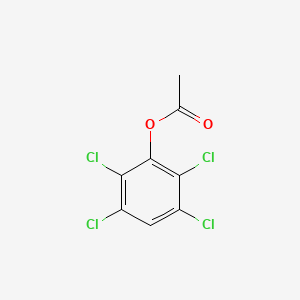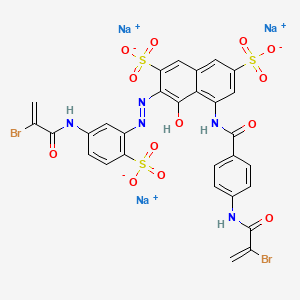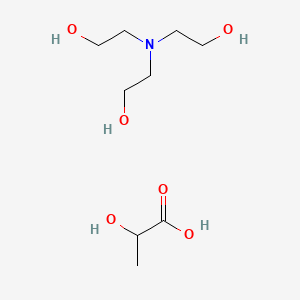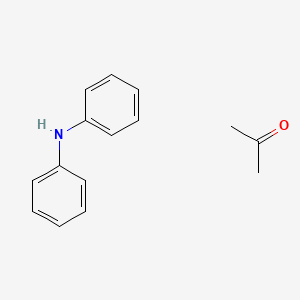
2,3,5,6-Tetrachlorophenol acetate
Vue d'ensemble
Description
2,3,5,6-Tetrachlorophenol acetate is a chlorinated derivative of phenol, specifically an acetate ester of 2,3,5,6-tetrachlorophenol. It is known for its use in various industrial and environmental applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachlorophenol acetate can be synthesized through the esterification of 2,3,5,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves the chlorination of phenol to produce 2,3,5,6-tetrachlorophenol, followed by esterification with acetic anhydride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachlorophenol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it hydrolyzes to form 2,3,5,6-tetrachlorophenol and acetic acid.
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2,3,5,6-Tetrachlorophenol and acetic acid.
Oxidation: Tetrachlorobenzoquinone and other oxidized products.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,6-Tetrachlorophenol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as a persistent organic pollutant.
Medicine: Investigated for its potential use in developing antimicrobial agents.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrachlorophenol acetate involves its interaction with cellular components, leading to the disruption of metabolic processes. It acts at the sites of adenosine triphosphate production, decreasing or blocking it without inhibiting the electron transport chain. This uncouples phosphorylation from oxidation, converting free energy from the electron transport chain into heat .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- 2,3,4,5-Tetrachlorophenol
- Pentachlorophenol
Uniqueness
2,3,5,6-Tetrachlorophenol acetate is unique due to its specific chlorination pattern and its acetate ester form, which imparts different chemical properties compared to its analogs. It exhibits stronger intrinsic chemiluminescence during advanced oxidation processes compared to other chlorophenols .
Propriétés
IUPAC Name |
(2,3,5,6-tetrachlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBOZDKIYJWIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977477 | |
| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-90-4 | |
| Record name | Phenol, 2,3,5,6-tetrachloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)





![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)






